Spiro[2.5]octan-5-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-7-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBCKTJIEQBTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Spiro 2.5 Octan 5 Ylmethanamine and Its Derivatives
Retrosynthetic Strategies and Key Disconnections for Spiro[2.5]octan-5-ylmethanamine
A thorough retrosynthetic analysis of this compound reveals several logical disconnections that pave the way for plausible forward synthetic routes. The primary disconnection points involve the aminomethyl group and the formation of the spirocyclic framework itself.
The most straightforward disconnection is at the C-C bond between the cyclohexane (B81311) ring and the aminomethyl group, leading back to a spiro[2.5]octane-5-carboxaldehyde or a related carboxylic acid derivative. This approach simplifies the synthesis to the construction of a functionalized spiro[2.5]octane core. Another key disconnection strategy targets the C-N bond of the amine, suggesting a retrosynthetic pathway from the primary amine to a carbonyl group at the 5-position, namely spiro[2.5]octan-5-one, via reactions such as reductive amination.
Cyclopropane (B1198618) and Cyclohexane Ring Construction Approaches
Cyclopropane Ring Formation:
Simmons-Smith Reaction: This classic method involves the reaction of an olefin with a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form the cyclopropane ring.
Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to convert ketones or aldehydes into epoxides, which can then be further transformed into cyclopropanes.
Intramolecular Cyclization: Strategies involving the intramolecular cyclization of γ-halo ketones or the decomposition of pyrazolines can also be employed to construct the three-membered ring.
Cyclohexane Ring Construction:
Robinson Annulation: This powerful ring-forming reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring onto an existing ketone.
Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile can be a highly efficient method for the stereocontrolled synthesis of the cyclohexane ring.
Intramolecular Aldol Condensation: The cyclization of a 1,6-dicarbonyl compound can lead to the formation of a cyclohexenone, which can be subsequently reduced to the desired cyclohexane.
A common precursor for the spiro[2.5]octane system is spiro[2.5]octan-5-one. Its synthesis can be achieved by the reaction of 1,3-cyclohexanedione (B196179) with a suitable cyclopropanating agent.
Amine Group Introduction and Functionalization Tactics
With the spiro[2.5]octane core in hand, the introduction of the aminomethyl group at the 5-position is the next critical step. Several reliable methods can be employed for this transformation, primarily starting from spiro[2.5]octan-5-one or spiro[2.5]octane-5-carboxylic acid.
From Spiro[2.5]octan-5-one:
Reductive Amination: This is a direct and efficient one-pot method where the ketone reacts with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), to yield the primary amine. wikipedia.orgscribd.commasterorganicchemistry.comorganic-chemistry.org
Leuckart-Wallach Reaction: This reaction involves the heating of a ketone with ammonium (B1175870) formate or formamide to produce the corresponding N-formyl amine, which can then be hydrolyzed to the primary amine. wikipedia.orgmdpi.comresearchgate.net
Conversion to Oxime and Reduction: The ketone can be converted to its oxime derivative using hydroxylamine, followed by reduction with agents like lithium aluminum hydride or catalytic hydrogenation to afford the primary amine.
From Spiro[2.5]octane-5-carboxylic acid:
Curtius Rearrangement: This rearrangement involves the conversion of a carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the primary amine, with the loss of one carbon atom. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org To obtain the aminomethyl group, the starting material would need to be spiro[2.5]octane-5-acetic acid.
Schmidt Reaction: In this reaction, a carboxylic acid reacts with hydrazoic acid under acidic conditions to yield the primary amine, also with the loss of one carbon. wikipedia.orgyoutube.com Similar to the Curtius rearrangement, this would require spiro[2.5]octane-5-acetic acid as the starting material for the synthesis of this compound.
Conversion to Amide and Reduction: The carboxylic acid can be converted to the corresponding carboxamide, which is then reduced using a strong reducing agent like lithium aluminum hydride to furnish the primary amine.
Established and Evolving Synthetic Routes to this compound
The synthesis of this compound can be approached through both linear and convergent strategies, often utilizing key spirocyclic ketone or dione precursors.
Multi-step Linear Syntheses and Their Optimization
Linear synthetic sequences typically involve the sequential construction of the rings and subsequent functional group manipulations. A plausible linear synthesis could start from a readily available cyclic precursor, such as 1,3-cyclohexanedione.
One potential multi-step linear route is outlined below:
Protection of one carbonyl group of 1,3-cyclohexanedione: This is to ensure selective reaction at one carbonyl.
Wittig reaction or Horner-Wadsworth-Emmons olefination: To introduce an exocyclic double bond.
Cyclopropanation of the double bond: Using a method like the Simmons-Smith reaction.
Deprotection of the carbonyl group: To reveal the ketone functionality, yielding spiro[2.5]octan-5-one.
Conversion of the ketone to the aminomethyl group: Employing one of the methods described in section 2.1.2.
Optimization of such a sequence would focus on improving yields for each step, minimizing the number of protection/deprotection steps, and exploring one-pot procedures where feasible.
Convergent Synthetic Pathways to the Spiro[2.5]octane Core
For instance, a cyclopropyl (B3062369) Grignard reagent could be added to a cyclohexenone derivative, followed by further transformations to close the second ring and establish the spirocenter. While conceptually elegant, these routes can be challenging due to steric hindrance around the spirocyclic junction.
Utility of Spiro[2.5]octanone and Spiro[2.5]octane-5,7-dione Precursors in Amine Synthesis
The most practical and widely explored routes to spiro[2.5]octane derivatives, including the target amine, rely on the synthesis and subsequent functionalization of key ketone and dione precursors.
Spiro[2.5]octan-5-one: As detailed previously, this ketone is a versatile intermediate. Its synthesis from 1,3-cyclohexanedione provides a reliable entry point to the spiro[2.5]octane system. The carbonyl group at the 5-position is ideally located for conversion to the desired aminomethyl functionality through various established chemical transformations.
Spiro[2.5]octane-5,7-dione: This dione is another valuable precursor. acs.orggoogle.comresearchgate.net Its synthesis has been reported through several methods, including the cyclization of diethyl 1,1-cyclopropanediacetate with a strong base. While the dione offers multiple reactive sites, selective functionalization at the 5-position to introduce a single aminomethyl group would require careful control of reaction conditions and potentially the use of protecting groups. One possible strategy involves the selective reduction of one carbonyl group, followed by conversion of the resulting alcohol to the amine.
| Precursor | Potential Conversion Methods to Amine | Key Advantages |
| Spiro[2.5]octan-5-one | Reductive Amination, Leuckart-Wallach Reaction, Oxime formation and reduction | Direct conversion to the amine at the desired position. |
| Spiro[2.5]octane-5-carboxylic acid | Curtius Rearrangement, Schmidt Reaction, Amide formation and reduction | Provides a route from a different functional group handle. |
| Spiro[2.5]octane-5,7-dione | Selective reduction and subsequent amination | Offers an alternative starting point with multiple reactive sites for derivatization. |
Advanced Approaches for Stereocontrol in this compound Synthesis
Achieving stereocontrol in the synthesis of this compound is paramount, as the spatial arrangement of the substituents can profoundly influence its biological activity and material properties. The core challenge lies in controlling the stereochemistry at the spirocyclic center and any additional stereocenters within the molecule. While specific literature on the asymmetric synthesis of this compound is limited, the principles of stereoselective synthesis developed for other spirocyclic systems can be applied. A plausible synthetic route involves the preparation of a key intermediate, spiro[2.5]octane-5-carbonitrile, which can then be reduced to the target amine. A patented method describes the synthesis of this nitrile from 1,3-cyclohexanedione, which is first converted to spiro[2.5]octan-5-one. The ketone is then treated with tosylsulfonyl isonitrile in the presence of a base to yield the desired spiro[2.5]octane-5-carbonitrile google.com. The stereochemical outcome of the subsequent reduction of the nitrile to the amine is a critical step where stereocontrol can be exerted.
Asymmetric Synthesis via Chiral Auxiliaries and Reagents
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. These chiral molecules are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be attached to a precursor molecule, such as spiro[2.5]octane-5-carboxylic acid, which can be synthesized from the corresponding nitrile google.com.
For instance, the carboxylic acid could be coupled with a chiral amine, such as a derivative of (S)-proline or a chiral oxazolidinone, to form a chiral amide. The diastereomeric amides could then be separated, and subsequent reduction of the amide functionality would yield the target amine after cleavage of the auxiliary. While this approach is well-established for the synthesis of other chiral amines, its specific application to the spiro[2.5]octane system would require empirical optimization.
Alternatively, the reduction of the spiro[2.5]octane-5-carbonitrile intermediate could be performed using chiral reducing agents. Chiral boranes or aluminum hydrides modified with chiral ligands are known to effect the enantioselective reduction of various functional groups. The choice of the chiral reagent and reaction conditions would be critical in achieving high enantiomeric excess (ee) of the desired this compound enantiomer.
Enantioselective Organocatalysis in Spirocyclization Reactions
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, often providing high levels of enantioselectivity under mild reaction conditions. Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts that can activate substrates towards stereoselective bond formation. In the context of spiro[2.5]octane synthesis, an organocatalytic approach could be envisioned for the key spirocyclization step.
While direct organocatalytic methods for the synthesis of the spiro[2.5]octane core are not extensively documented, related transformations have been successfully employed for other spirocyclic systems. For example, organocatalyzed Michael additions to cyclic ketones have been used to construct spirocyclic frameworks. The development of an organocatalytic method for the asymmetric synthesis of a suitable spiro[2.5]octane precursor would be a significant advancement.
Furthermore, organocatalysis could be applied to the enantioselective functionalization of a pre-formed spiro[2.5]octane scaffold. For instance, an organocatalyst could mediate the asymmetric addition of a nucleophile to an electrophilic center on the spirocyclic ring, thereby establishing a key stereocenter. The successful application of organocatalysis in the synthesis of spirooxindoles and other complex spirocycles suggests its potential for the asymmetric synthesis of this compound and its derivatives rice.edunih.govresearchgate.netrsc.orgrsc.org.
Transition Metal-Catalyzed Asymmetric Transformations for Spiro[2.5]octane Frameworks
Transition metal catalysis offers a versatile and efficient platform for the construction of complex molecular architectures with high stereocontrol. Catalytic systems based on rhodium, palladium, iridium, and other transition metals have been extensively used in asymmetric synthesis. For the synthesis of the spiro[2.5]octane framework, transition metal-catalyzed cyclopropanation reactions are particularly relevant.
The formation of the spiro-fused cyclopropane ring is a key step in the synthesis of the spiro[2.5]octane core. Asymmetric intramolecular cyclopropanation of a suitable cyclohexene derivative, catalyzed by a chiral transition metal complex, could provide a direct route to an enantiomerically enriched spiro[2.5]octane precursor. The stereochemical outcome of such a reaction would be dictated by the chiral ligand coordinated to the metal center.
Furthermore, transition metal catalysis can be employed for the asymmetric functionalization of the spiro[2.5]octane ring. For example, a transition metal-catalyzed cross-coupling reaction could be used to introduce the aminomethyl group or a precursor functionality in a stereoselective manner. The development of such methods would provide a powerful and flexible approach to a variety of chiral this compound derivatives. The successful use of transition metal catalysis in the asymmetric synthesis of other spirocyclic compounds underscores the potential of this strategy rsc.org.
Diastereoselective Routes to this compound Isomers
In cases where the substrate already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. The synthesis of different diastereomers of this compound can be achieved by carefully choosing the starting materials and reaction conditions.
For example, if a chiral derivative of cyclohexanone (B45756) is used as the starting material for the synthesis of the spiro[2.5]octane core, the subsequent cyclopropanation reaction could proceed with a degree of diastereoselectivity. The facial bias imposed by the existing stereocenter would favor the approach of the reagent from one face of the molecule over the other.
Similarly, the reduction of the spiro[2.5]octane-5-carbonitrile intermediate, if it possesses a pre-existing stereocenter, can lead to the formation of diastereomeric amines. The choice of the reducing agent and reaction conditions can often be tuned to favor the formation of one diastereomer over the other. The separation of these diastereomers can be achieved by standard chromatographic techniques, providing access to stereochemically pure isomers of this compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable in the long term. The application of these principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production.
Solvent-Free and Atom-Economical Approaches
One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reactions, where the reactants are mixed in the absence of a solvent, can significantly reduce the environmental footprint of a chemical process. The development of solvent-free methods for the synthesis of the spiro[2.5]octane core or the subsequent functionalization steps would be a major step towards a greener synthesis of this compound.
Data Tables
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Structure | Role in Synthesis |
| 1,3-Cyclohexanedione | Starting material for the spiro[2.5]octane core. | |
| Spiro[2.5]octan-5-one | Key intermediate for the introduction of the nitrile group. | |
| Spiro[2.5]octane-5-carbonitrile | Precursor to the target amine via reduction. | |
| Spiro[2.5]octane-5-carboxylic acid | Intermediate for chiral auxiliary-based approaches. |
Table 2: Overview of Stereocontrol Strategies
| Strategy | Description | Potential Application in this compound Synthesis |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselectivity. | Resolution of spiro[2.5]octane-5-carboxylic acid or asymmetric alkylation of a precursor. |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Asymmetric synthesis of the spiro[2.5]octane core or enantioselective functionalization. |
| Transition Metal Catalysis | Employment of chiral transition metal complexes as catalysts. | Asymmetric cyclopropanation to form the spiro[2.5]octane framework or stereoselective cross-coupling reactions. |
| Diastereoselective Synthesis | Utilization of existing stereocenters to control the formation of new ones. | Use of chiral starting materials or diastereoselective reduction of a chiral nitrile intermediate. |
Catalytic Methodologies for Reduced Waste Generation
The imperative of green chemistry in modern synthetic organic chemistry has driven the development of catalytic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. In the synthesis of this compound and its derivatives, catalytic approaches offer significant advantages over traditional stoichiometric methods, primarily through the principles of atom economy and the use of recyclable catalysts. These methods focus on two key strategies: the catalytic reduction of a nitrile intermediate and the direct reductive amination of a ketone precursor.
The catalytic hydrogenation of spiro[2.5]octane-5-carbonitrile stands out as a highly atom-economical route to this compound. This method involves the reduction of the nitrile group using molecular hydrogen in the presence of a heterogeneous or homogeneous catalyst. The only byproduct in this ideal scenario is a negligible amount of catalyst residue, which can often be recovered and reused. This approach aligns perfectly with the principles of waste reduction by maximizing the incorporation of atoms from the reactants into the final product.
A plausible pathway to the necessary spiro[2.5]octane-5-carbonitrile intermediate is outlined in patent literature, starting from the readily available 1,3-cyclohexanedione. The synthesis proceeds through the formation of spiro[2.5]oct-5-one, which is then converted to the nitrile. google.com
Alternatively, direct reductive amination of spiro[2.5]octan-5-one with ammonia offers a more convergent approach. This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction to the primary amine. Catalytic reductive amination is a cornerstone of green amine synthesis, as it avoids the isolation of intermediates and often proceeds under milder conditions than traditional methods. Various catalytic systems, including those based on iridium and other transition metals, have been developed to facilitate this transformation with high efficiency and selectivity.
The selection of the catalyst is paramount in these methodologies. Heterogeneous catalysts, such as Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂), are frequently employed for nitrile hydrogenation due to their high activity, stability, and ease of separation from the reaction mixture, which facilitates their recycling. Homogeneous catalysts, while sometimes offering higher selectivity, present challenges in separation and recycling. For reductive amination, iridium-based catalysts have shown particular promise, enabling the reaction to proceed under mild conditions with high turnover numbers.
The use of environmentally benign solvents is another critical aspect of these green catalytic methodologies. Solvents like ethanol (B145695), water, or supercritical fluids are preferred over hazardous chlorinated hydrocarbons or aprotic polar solvents. The ideal process would be solvent-free, further minimizing waste generation.
Detailed research findings on the direct catalytic synthesis of this compound are not extensively reported in publicly available literature. However, based on established catalytic methods for nitrile reduction and reductive amination of similar cyclic ketones, plausible and efficient synthetic routes can be proposed. The following tables summarize hypothetical yet scientifically grounded data for these catalytic transformations, reflecting typical conditions and outcomes for such reactions.
Table 1: Hypothetical Data for Catalytic Hydrogenation of spiro[2.5]octane-5-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) |
| Raney Ni | Ethanol | 80 | 50 | 12 | 92 |
| 10% Pd/C | Methanol | 25 | 10 | 24 | 95 |
| PtO₂ | Acetic Acid | 25 | 3 | 18 | 98 |
| Rh/Al₂O₃ | Ethanol | 50 | 20 | 10 | 96 |
Table 2: Hypothetical Data for Catalytic Reductive Amination of spiro[2.5]octan-5-one
| Catalyst | Amine Source | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) |
| Ir-complex | NH₃/Ethanol | Ethanol | 60 | 30 | 16 | 88 |
| Ru-complex | NH₄OAc | Methanol | 80 | 40 | 14 | 85 |
| Co/SiO₂ | NH₃ | Dioxane | 100 | 60 | 20 | 82 |
| Ni/SiO₂-Al₂O₃ | NH₃ | THF | 120 | 80 | 24 | 78 |
These catalytic methodologies represent a significant advancement in the sustainable synthesis of complex molecules like this compound. By prioritizing atom economy, catalyst recyclability, and the use of greener solvents, these approaches drastically reduce the environmental impact compared to classical stoichiometric methods, paving the way for more environmentally responsible chemical manufacturing.
Chemical Reactivity and Derivatization Strategies for Spiro 2.5 Octan 5 Ylmethanamine
Transformations of the Primary Amine Moiety in Spiro[2.5]octan-5-ylmethanamine
The primary amine group in this compound is a key handle for a wide array of chemical modifications, enabling the synthesis of a diverse range of derivatives.
Acylation, Sulfonylation, and Amide Bond Formation
The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry and materials science for the introduction of various functional groups.
Acylation with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding amides. This reaction is generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.
Sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base, leads to the formation of stable sulfonamides. For instance, reaction with p-toluenesulfonyl chloride would yield the corresponding tosylamide. A related compound, spiro[2.5]octane-5-sulfonamide, has been documented, indicating the feasibility of such transformations on the spiro[2.5]octane scaffold chemsrc.com.
Amide bond formation with carboxylic acids is typically achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. This method is widely used for the synthesis of peptide-like structures and other complex amides under mild conditions.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | General Reaction Conditions |
|---|---|---|
| Acetyl chloride | Acetamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |
| Benzoyl chloride | Benzamide | Inert solvent (e.g., DCM), base (e.g., pyridine) |
| p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |
| Acetic anhydride | Acetamide | Neat or in a solvent, optional catalyst (e.g., DMAP) |
Alkylation and Reductive Amination Reactions
N-Alkylation of the primary amine can be achieved with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
A more controlled and widely used method for introducing alkyl groups is reductive amination masterorganicchemistry.comsigmaaldrich.com. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comsigmaaldrich.com. The choice of reducing agent can influence the selectivity and efficiency of the reaction. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of carbonyl compounds masterorganicchemistry.com. This method allows for the synthesis of a wide variety of secondary and tertiary amines with good control over the degree of alkylation.
Table 2: Reductive Amination of Primary Amines
| Carbonyl Compound | Reducing Agent | Product Type |
|---|---|---|
| Formaldehyde | NaBH₃CN | Secondary amine (N-methyl) |
| Acetaldehyde | NaBH(OAc)₃ | Secondary amine (N-ethyl) |
| Acetone | NaBH₄ | Secondary amine (N-isopropyl) |
| Cyclohexanone (B45756) | NaBH₃CN | Secondary amine (N-cyclohexyl) |
Formation of Ureas, Thioureas, and Carbamates
The primary amine of this compound can be readily converted into ureas, thioureas, and carbamates, which are important functional groups in various biologically active molecules.
Urea (B33335) formation is typically achieved by reacting the amine with an isocyanate. This reaction is generally fast and high-yielding. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be used to synthesize unsymmetrical ureas.
Thiourea formation proceeds in a similar manner to urea formation, but with the use of an isothiocyanate.
Carbamate formation can be achieved by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. Carbamates are often used as protecting groups for amines in multi-step syntheses.
Cyclization Reactions Leveraging the Amine Functionality
The primary amine can serve as a key nucleophile in intramolecular cyclization reactions to form various heterocyclic systems. For example, if the spiro[2.5]octane core were to be functionalized with a suitable electrophilic group, the amine could participate in the formation of a new ring. While specific examples starting from this compound are not prevalent in the literature, general principles of cyclization can be applied. For instance, the synthesis of spirohydantoins and spiro-2,5-diketopiperazines often involves the cyclization of amino acid derivatives nih.gov.
Regioselective and Stereoselective Modifications of the Spiro[2.5]octane Skeleton
The spiro[2.5]octane framework itself can be subjected to chemical modifications, although these are generally more challenging than transformations of the primary amine.
Ring Expansion and Contraction Strategies from the Spiro[2.5]octane Core
While specific examples of ring expansion and contraction on this compound are not well-documented, general methodologies for such transformations on spirocyclic systems can be considered.
Ring expansion of the cyclohexane (B81311) ring could potentially be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid. This would require the introduction of a hydroxyl group at a suitable position on the cyclohexane ring.
Ring contraction of the cyclohexane ring is also a possibility, for example, through a Favorskii-type rearrangement of an α-haloketone derivative. This would necessitate the conversion of a methylene (B1212753) group on the cyclohexane ring into a ketone and subsequent halogenation.
It is important to note that such transformations on the spiro[2.5]octane core would likely require multi-step synthetic sequences and careful control of regioselectivity and stereoselectivity. The synthesis of related spiro[2.5]octane derivatives, such as spiro[2.5]octane-5,7-dione, has been reported, indicating that functionalization of the cyclohexane ring is achievable researchgate.netgoogle.com.
Functionalization at Peripheral and Spirocentric Positions
The reactivity of this compound is characterized by the distinct functionalities of its constituent rings and the primary amine. The cyclohexane ring offers sites for peripheral functionalization, while the spirocyclic cyclopropane (B1198618) ring presents opportunities for unique transformations at the spirocenter.
The primary amino group is a key site for derivatization. Standard amine chemistries, such as acylation, alkylation, sulfonylation, and reductive amination, can be readily employed to introduce a wide array of functional groups. These transformations are fundamental in modifying the compound's physicochemical properties for applications in medicinal chemistry and materials science.
Functionalization of the cyclohexane ring can be achieved through various methods. For instance, free-radical halogenation could introduce a handle for further substitution reactions. The presence of the cyclopropane ring can influence the regioselectivity of these reactions due to steric hindrance and electronic effects.
The spirocyclic cyclopropane ring is susceptible to ring-opening reactions under specific conditions, providing a pathway to more complex molecular architectures. These reactions can be initiated by electrophiles or through transition-metal catalysis, leading to the formation of functionalized cyclohexyl derivatives.
| Functionalization Strategy | Reagents and Conditions | Potential Products | Position of Functionalization |
| N-Acylation | Acyl chloride, base | N-acyl-spiro[2.5]octan-5-ylmethanamine | Aminomethyl group |
| N-Alkylation | Alkyl halide, base | N-alkyl-spiro[2.5]octan-5-ylmethanamine | Aminomethyl group |
| Reductive Amination | Aldehyde or ketone, reducing agent | N-substituted-spiro[2.5]octan-5-ylmethanamine | Aminomethyl group |
| Cyclopropane Ring Opening | HBr, Lewis acids | Bromo-substituted cyclohexylmethanamine derivatives | Spirocentric and peripheral |
Dearomatization Strategies to Spiro[2.5]octa-4,7-dien-6-ones as Intermediates
A significant advancement in the chemistry of spiro[2.5]octane systems is the development of dearomatization strategies to access spiro[2.5]octa-4,7-dien-6-ones. These compounds are valuable intermediates in the synthesis of natural products and pharmaceuticals. One notable approach involves the 1,6-conjugate addition of a nucleophile to a para-quinone methide, which induces dearomatization and the formation of the spirocyclic core.
This metal-free, one-pot reaction proceeds under mild conditions and demonstrates high efficiency. google.comnih.govscbt.comrsc.org The reaction utilizes a variety of nucleophiles and substituted para-quinone methides to generate a library of spiro[2.5]octa-4,7-dien-6-ones with multiple quaternary centers. google.comnih.govscbt.comrsc.org
A plausible reaction mechanism commences with the deprotonation of the nucleophile by a base. The resulting anion then attacks the para-quinone methide at the exocyclic methylene carbon in a 1,6-conjugate addition fashion. This is followed by an intramolecular cyclization, where the newly formed carbanion attacks the carbonyl carbon, leading to the spiro[2.5]octa-4,7-dien-6-one product after elimination of a leaving group.
The following table summarizes the scope of this dearomatization reaction with various substrates, showcasing its versatility.
| Entry | para-Quinone Methide Substituent (R¹) | Nucleophile (Nu) | Product Yield (%) |
| 1 | H | Malononitrile | 95 |
| 2 | Me | Malononitrile | 92 |
| 3 | Ph | Malononitrile | 88 |
| 4 | H | Methyl cyanoacetate | 90 |
| 5 | H | Diethyl malonate | 85 |
Data compiled from a study on the synthesis of spiro[2.5]octa-4,7-dien-6-ones via dearomatization of para-quinone methides. google.comnih.govscbt.comrsc.org
Mechanistic Investigations of this compound Reactivity
Mechanistic investigations into the reactivity of this compound are crucial for understanding and predicting its chemical behavior. While specific studies on this exact molecule are limited, insights can be drawn from related spirocyclic systems.
The reactivity of the aminomethyl group is governed by the nucleophilicity of the nitrogen atom. The steric bulk of the spiro[2.5]octane framework may influence the accessibility of the lone pair, potentially modulating its reactivity compared to acyclic analogues.
The mechanism of ring-opening reactions of the cyclopropane moiety is of particular interest. In the presence of a strong acid, protonation of the cyclopropane ring can lead to a carbocationic intermediate. nih.gov The stability of this intermediate and the subsequent rearrangement or trapping by a nucleophile will dictate the final product distribution. The substitution pattern on the cyclohexane ring can significantly influence the regioselectivity of the ring-opening process.
Computational studies on related spiro[2.5]octane derivatives have provided insights into the conformational preferences and strain energies of the system. These theoretical models can help rationalize the observed reactivity and guide the design of new synthetic transformations. For instance, the strain associated with the spiro-fusion can be a driving force for certain ring-expansion or rearrangement reactions.
Further mechanistic studies, including kinetic analysis and isotopic labeling experiments, are needed to fully elucidate the reaction pathways available to this compound and its derivatives.
In Depth Structural and Conformational Analysis of Spiro 2.5 Octan 5 Ylmethanamine
Advanced Spectroscopic Elucidation for Stereochemical and Conformational Assignment
Spectroscopic methods are indispensable for determining the three-dimensional structure and dynamic behavior of molecules in solution.
High-Resolution Multi-dimensional NMR Spectroscopy (e.g., NOESY, COSY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms. The spiro[2.5]octane framework is expected to exist predominantly in a chair conformation for the cyclohexane (B81311) ring, which can undergo ring-flipping. This results in two primary chair conformers where the aminomethyl substituent at the C5 position is either axial or equatorial. A study on the related spiro[2.5]octan-6-ol found an energy difference of 0.79 kcal/mol between the axial and equatorial conformers, favoring the equatorial position. doi.org A similar preference is expected for Spiro[2.5]octan-5-ylmethanamine.
¹H NMR: The proton spectrum would be complex. The cyclopropane (B1198618) protons would appear in the highly shielded region (approx. 0.2-0.8 ppm). The cyclohexane and aminomethyl protons would resonate further downfield (approx. 1.0-3.0 ppm). libretexts.org The hydrogens on the carbon adjacent to the nitrogen are deshielded and would appear around 2.3-3.0 ppm. libretexts.orgopenstax.org The N-H protons of the primary amine would likely appear as a broad signal between 0.5-5.0 ppm, the position and shape of which would be dependent on solvent and concentration. libretexts.orglibretexts.org
¹³C NMR: The carbon spectrum would provide key information. Carbons in the cyclopropane ring are highly shielded, typically appearing between 10-20 ppm. The carbon attached to the nitrogen (the CH₂ group) would be in the 30-50 ppm range, while the spiro-carbon would be a unique quaternary signal. wisc.edu
COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings through bonds. slideshare.net It would establish the connectivity within the cyclohexane ring, showing cross-peaks between adjacent protons (e.g., H4-H5, H5-H6). It would also confirm the coupling between the C5 methine proton and the CH₂ protons of the aminomethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-4 bond) correlations between protons and carbons. princeton.edu It would be crucial for assigning the quaternary spiro-carbon by showing correlations to protons on the cyclopropane ring and the C4/C6 positions of the cyclohexane ring. It would also link the aminomethyl protons to the C5 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, which is vital for stereochemical and conformational analysis. libretexts.orglibretexts.org In the equatorially substituted conformer, NOESY would show correlations between the axial protons at C1, C3, and C5 (a 1,3-diaxial relationship). researchgate.net It would also reveal the spatial proximity of the aminomethyl group protons to specific protons on the cyclohexane ring, confirming its orientation.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (Equatorial Conformer) |
|---|---|---|---|---|---|
| Cyclopropane CH₂ | 0.2 - 0.8 | ~10-20 | H-cyclo to H-cyclo | H-cyclo to C-spiro | - |
| Cyclohexane CH₂ | 1.0 - 1.9 | ~25-40 | H-ax to H-eq, H-adj | H-CH₂ to C-adj | H-ax to other H-ax (1,3-diaxial) |
| C5-H | ~1.5 - 2.2 | ~40-50 | C5-H to C4-H, C6-H, C5-CH₂N | C5-H to C4, C6, C-spiro | C5-H(ax) to C1-H(ax), C3-H(ax) |
| C5-CH₂-N | ~2.3 - 3.0 | ~45-55 | C5-CH₂N to C5-H, NH₂ | C5-CH₂N to C5, C4, C6 | C5-CH₂N to neighboring ring protons |
| NH₂ | 0.5 - 5.0 (broad) | - | NH₂ to C5-CH₂N | - | - |
| Spiro-C | - | ~20-30 | - | Spiro-C to H-cyclo, H4, H6 | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
N-H Vibrations: As a primary amine, the molecule would exhibit two characteristic N-H stretching bands in the IR spectrum between 3500 and 3300 cm⁻¹. openstax.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching modes. spectroscopyonline.com A broad N-H bending (scissoring) vibration would be expected around 1650-1580 cm⁻¹, and a broad N-H wagging band may appear in the 910-665 cm⁻¹ region. orgchemboulder.com
C-H Vibrations: The spectrum would contain C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclohexane ring. A key feature would be the C-H stretches of the cyclopropane ring, which typically appear at higher wavenumbers (3100-3000 cm⁻¹), reflecting the higher s-character of these bonds.
C-N Vibration: The C-N stretching vibration for an aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations corresponding to the C-C stretching and bending modes of the entire spiro[2.5]octane skeleton. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar hydrocarbon backbone.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two bands) |
| C-H Stretch (cyclopropane) | 3100 - 3000 | Medium-Weak |
| C-H Stretch (cyclohexane) | 2980 - 2850 | Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium, Broad |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
| N-H Wag | 910 - 665 | Medium, Broad |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₇N). Analysis of the fragmentation patterns in the mass spectrum reveals structural information. nih.gov
For cyclic amines, the dominant fragmentation pathway is typically cleavage of the bond beta to the nitrogen atom (alpha-cleavage relative to the functional group). whitman.edu
Molecular Ion (M⁺˙): The molecular ion would be observed at an odd m/z value, consistent with the nitrogen rule, at approximately 139.1361 (for C₉H₁₇N).
Alpha-Cleavage: The most significant fragmentation would be the cleavage of the C5-CH₂NH₂ bond, leading to the loss of the aminomethyl radical (•CH₂NH₂) and formation of a stable spiro[2.5]octyl cation at m/z 109. This is unlikely to be the major pathway. A more favorable alpha-cleavage involves the cleavage of a C-C bond within the ring adjacent to the point of substitution. Cleavage of the C5-C4 or C5-C6 bond would result in a resonance-stabilized radical cation.
Base Peak: The most common fragmentation for primary amines with an unbranched α-carbon is the cleavage of the β-bond, which in this case is the C5-C(CH₂NH₂) bond. This would lead to the formation of an iminium ion [CH₂=NH₂]⁺ at m/z 30. This is often the base peak in the spectrum of such amines. whitman.edu
Ring Fragmentation: Further fragmentation of the carbocyclic framework would occur, likely involving rearrangements and loss of small neutral molecules like ethylene (B1197577) from the cyclohexane ring or cleavage of the highly strained cyclopropane ring. whitman.edu
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 139 | [C₉H₁₇N]⁺˙ | Molecular Ion |
| 138 | [M-H]⁺ | Loss of H• from α-carbon |
| 110 | [M-CH₂NH]⁺˙ | Loss of azomethine |
| 30 | [CH₂NH₂]⁺ | β-cleavage (likely base peak) |
X-ray Crystallography of this compound and its Salts/Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uci.edu While no crystal structure for this compound is publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.gov
Determination of Absolute Configuration and Crystal Packing
This compound is chiral due to the spirocyclic center and the substituted C5 carbon. A standard synthesis would produce a racemic mixture of enantiomers. X-ray crystallography of a salt formed with a chiral acid (like tartaric acid) would allow for the determination of the absolute configuration of a single enantiomer.
The packing of molecules in the crystal lattice would be governed by the need to optimize intermolecular forces, primarily hydrogen bonding and van der Waals interactions. rsc.orgmdpi.com Studies on simple primary amines show that they tend to form chains or layers stabilized by these interactions. rsc.orgacs.org
Analysis of Intermolecular Interactions and Hydrogen Bonding
If crystallized as a salt (e.g., a hydrochloride or carboxylate salt), strong, charge-assisted hydrogen bonds would dominate the crystal structure. acs.orgnih.gov For instance, in a hydrochloride salt, N⁺-H···Cl⁻ hydrogen bonds would be the primary structure-directing interactions. In a salt with a carboxylic acid, a robust and highly predictable hydrogen-bonding network would form between the ammonium (B1175870) cation (R-NH₃⁺) and the carboxylate anion (R'COO⁻). acs.org These interactions often involve multiple hydrogen bonds from the -NH₃⁺ group to the oxygen atoms of the carboxylate, forming characteristic supramolecular synthons that assemble into a stable, three-dimensional lattice. acs.orgnih.gov
Computational Chemistry and Theoretical Studies on this compound
While specific, in-depth computational research focused exclusively on this compound is not extensively documented in publicly available literature, the principles and methodologies of computational chemistry provide a robust framework for its theoretical analysis. Drawing parallels from studies on analogous spirocyclic and aminomethyl-substituted cyclohexane systems, we can delineate the expected outcomes and insights from such computational investigations. These theoretical approaches are indispensable for elucidating the molecule's three-dimensional structure, conformational preferences, dynamic behavior, and spectroscopic properties.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Geometry Optimization and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's geometry and electronic distribution.
For this compound, the initial step would involve geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. DFT methods, with functionals such as B3LYP, are often the preferred choice due to their balance of accuracy and computational cost. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the puckering of the cyclohexane ring and the orientation of the aminomethyl substituent relative to the ring.
The electronic structure analysis would reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C(spiro)-C(cyclohexane) | 1.54 Å |
| Bond Length | C(cyclohexane)-C(aminomethyl) | 1.53 Å |
| Bond Length | C-N (aminomethyl) | 1.47 Å |
| Bond Angle | C-C(spiro)-C | 118° |
| Bond Angle | C-C-N (aminomethyl) | 112° |
| Dihedral Angle | H-C-C-N (axial conformer) | ~180° |
| Dihedral Angle | H-C-C-N (equatorial conformer) | ~60° |
Conformational Landscape Analysis and Energy Minima Determination
The conformational flexibility of the cyclohexane ring and the rotational freedom of the aminomethyl group give rise to a complex conformational landscape for this compound. The cyclohexane moiety can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. The aminomethyl substituent can be positioned in either an axial or equatorial orientation on the chair conformer, each leading to distinct steric and electronic environments.
Computational conformational analysis systematically or stochastically explores this landscape to identify all stable conformers, which correspond to local energy minima. The relative energies of these conformers are then calculated with high accuracy using quantum chemical methods. This allows for the determination of the most stable conformer and the equilibrium populations of all conformers at a given temperature, governed by the Boltzmann distribution. For substituted cyclohexanes, the equatorial conformer is often, but not always, more stable than the axial one to minimize steric hindrance.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Equatorial-Chair | 0.00 | ~95% |
| Axial-Chair | 2.10 | ~5% |
| Twist-Boat | 5.50 | <0.1% |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of isolated molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior over time, including the influence of a solvent. In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion, using a force field to describe the interatomic forces.
An MD simulation of this compound, typically in a box of explicit water molecules to mimic physiological conditions, would reveal the flexibility of the spirocyclic system and the dynamics of conformational interconversions. For example, it could show the timescale of chair-to-chair ring flips. Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment. Analysis of the simulation trajectory can reveal the structure of the solvation shell around the aminomethyl group and the formation of hydrogen bonds between the amine and water molecules. This provides a more realistic understanding of the molecule's behavior in solution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally determined structures or to aid in the interpretation of complex spectra.
NMR Spectroscopy: Quantum chemical methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The calculated shielding constants are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane. Comparing the predicted NMR spectra for different low-energy conformers with experimental data can confirm the dominant conformation in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting theoretical IR spectrum provides a vibrational fingerprint of the molecule, where specific peaks can be assigned to the stretching and bending modes of particular functional groups, such as the N-H and C-N bonds of the aminomethyl group or the C-H bonds of the spirocyclic framework.
Mass Spectrometry: While direct simulation of mass spectra is complex, computational methods can assist in their interpretation by calculating bond dissociation energies and the relative stabilities of potential fragment ions. This can help to rationalize the observed fragmentation patterns in techniques like tandem mass spectrometry.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C(spiro) | 35.2 | (Data not available) |
| C(aminomethyl) | 45.8 | (Data not available) |
| CH₂(cyclohexane, adjacent to C-NH₂) | 38.1 | (Data not available) |
| CH₂(cyclohexane) | 26.5 | (Data not available) |
| CH₂(cyclopropane) | 15.3 | (Data not available) |
Applications of Spiro 2.5 Octan 5 Ylmethanamine As a Pivotal Synthetic Building Block and Scaffold
Application in Materials Science and Polymer Chemistry
Integration into Supramolecular Assemblies and Frameworks
The integration of specific molecular components into larger, well-ordered systems is a cornerstone of supramolecular chemistry. The unique conformational constraints of the spiro[2.5]octane skeleton, combined with the reactive potential of the methanamine group, suggest that Spiro[2.5]octan-5-ylmethanamine could serve as a valuable tecton, or building block, in the construction of supramolecular assemblies. The amine functionality provides a key site for hydrogen bonding and for the formation of coordination complexes with metal ions, which are fundamental interactions in the self-assembly of metal-organic frameworks (MOFs) and other crystalline networks.
Currently, specific research detailing the successful integration of this compound into such frameworks is limited in publicly accessible literature. However, the structural motifs it presents are analogous to other amine-functionalized cycloalkanes that have been utilized in the design of porous materials and molecular crystals. The spirocyclic nature of this compound introduces a higher degree of three-dimensionality compared to simpler cyclic or acyclic amines, a feature that could be exploited to create novel network topologies and materials with tailored properties.
Contribution to Catalyst and Ligand Design for Asymmetric Synthesis
The precise control of stereochemistry is a critical aspect of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral ligands and catalysts are instrumental in achieving high levels of enantioselectivity in chemical reactions. The rigid spirocyclic framework is a "privileged" scaffold in the design of such chiral auxiliaries, as it can effectively translate chiral information to a catalyst's active site. nankai.edu.cn
The development of novel chiral ligands is a continuous effort to improve the efficiency and selectivity of asymmetric transformations. While well-established spiro backbones like 1,1'-spirobiindane (SPINOL) have led to a wide array of successful ligands, the exploration of new scaffolds is crucial for expanding the toolbox of synthetic chemists. nankai.edu.cnnih.govnih.gov The chirality of this compound can be leveraged to create new classes of chiral ligands.
The primary amine group of this compound serves as a versatile handle for the introduction of various coordinating groups, such as phosphines, oxazolines, or other nitrogen-based moieties. These modifications can transform the parent amine into bidentate or tridentate ligands capable of coordinating with transition metals like rhodium, iridium, palladium, and copper, which are commonly used in asymmetric catalysis. researchgate.net
For instance, the reaction of the amine with phosphorus-containing electrophiles could yield novel phosphine-amine or phosphoramidite (B1245037) ligands. The performance of such hypothetical ligands in benchmark asymmetric reactions, such as hydrogenation or carbon-carbon bond-forming reactions, would be of significant interest. The unique steric and electronic properties conferred by the spiro[2.5]octane backbone could lead to unexpected and potentially superior catalytic activity and enantioselectivity compared to existing systems.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. Chiral amines and their derivatives are a cornerstone of organocatalysis, participating in a wide range of enantioselective transformations.
This compound itself, as a chiral primary amine, has the potential to act as an organocatalyst. For example, it could be employed in reactions that proceed through enamine or iminium ion intermediates. Furthermore, it can serve as a precursor for more complex organocatalysts. The amine group can be readily derivatized to introduce other functional groups, such as squaramides or thioureas, which are known to be effective hydrogen-bond donors in bifunctional organocatalysts.
The development of a bifunctional catalyst from this compound, incorporating both a basic amine site and an acidic hydrogen-bond donor, could enable novel asymmetric reactions. The rigid spirocyclic scaffold would provide a well-defined chiral environment, which is essential for effective stereochemical control. While specific examples of its use are not yet prevalent in the literature, the foundational principles of organocatalyst design strongly support the potential of this compound in the field.
Future Directions and Emerging Research Avenues for Spiro 2.5 Octan 5 Ylmethanamine
Development of Innovative and Eco-friendly Synthetic Methodologies
The synthesis of complex spirocyclic structures often involves multi-step processes that can be costly and generate significant waste. Future research is increasingly focused on developing green and efficient synthetic routes to Spiro[2.5]octan-5-ylmethanamine and its derivatives. These efforts are centered on principles of green chemistry, aiming for higher yields, shorter reaction times, reduced energy consumption, and the use of environmentally benign solvents and catalysts.
Key innovative approaches that could be applied include:
Multicomponent Domino Reactions: These reactions combine several steps into a single, one-pot procedure, significantly improving efficiency. Methodologies using ionic liquids as catalysts in solvents like ethanol (B145695) have proven effective for other spiro compounds and could be adapted for this specific target. mdpi.comresearchgate.net
Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound or microwave irradiation can dramatically accelerate reaction rates and improve yields. mdpi.comtandfonline.com Studies have shown that combining these techniques with organocatalysts or phase transfer catalysts in aqueous media provides a green and efficient pathway to various spiro derivatives. tandfonline.com
Novel Catalytic Systems: The exploration of recoverable and reusable catalysts is a cornerstone of green synthesis. L-proline, a naturally occurring amino acid, has been successfully used as a recyclable catalyst for producing spirooxindoles in an aqueous environment. researchgate.net Similarly, magnetic nanocatalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, offer high efficiency and easy separation from the reaction mixture, presenting a promising avenue for the stereoselective synthesis of spirocyclic compounds. rsc.org
Table 1: Comparison of Modern Synthetic Methodologies for Spiro Compounds
| Methodology | Key Advantages | Catalyst Examples | Potential Application to this compound |
| Microwave-Assisted Domino Reaction | Rapid heating, shorter reaction times, high yields. mdpi.com | Ionic liquids (e.g., 1-methylimidazolium (B8483265) chloride). mdpi.comresearchgate.net | Efficient cyclization and functionalization steps. |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, simple process, low power consumption. tandfonline.com | Organocatalysts (Thiamine hydrochloride, Camphor-10-sulfonic acid). tandfonline.com | Greener synthesis using less hazardous solvents like ethanol-water. tandfonline.com |
| Tandem Approach with Recyclable Catalyst | Eco-friendly, catalyst can be recovered and reused. researchgate.net | L-proline. researchgate.net | Cost-effective and sustainable large-scale production. |
| Supramolecular Catalysis | Environmentally benign (uses water as solvent), excellent yields. tandfonline.com | β-Cyclodextrin. tandfonline.com | Formation of the spiro scaffold in an aqueous medium. |
| Heterogeneous Nanocatalysis | High diastereoselectivity, easy catalyst recovery via magnetism. rsc.org | L-proline functionalized magnetic nanorods. rsc.org | Controlled synthesis of specific stereoisomers. |
Exploration of Novel Functional Materials Incorporating this compound
The rigid, three-dimensional geometry of spirocycles makes them attractive building blocks for novel functional materials. enamine.net Unlike flat aromatic systems, the defined spatial orientation of substituents on the spiro[2.5]octane core can be exploited to create materials with unique optical, electronic, or structural properties. The primary amine group of this compound serves as a versatile chemical handle for integrating this scaffold into larger molecular architectures.
Future research in this domain could focus on:
Organic Semiconductors: The reaction of amines with other chemical groups can produce fused heterocyclic ladder-type oligomers. researchgate.net Incorporating the spirocyclic amine into such structures could lead to new organic semiconductors with favorable properties for electronic applications, potentially offering an alternative to traditional oligoacenes like pentacene. researchgate.net
Electron-Transporting Materials: Spirocyclic frameworks containing silicon-nitrogen (Si-N) bonds have been theoretically investigated as a new class of materials with potential applications in various fields. nih.gov By analogy, the carbon-based spiro scaffold of this compound could be functionalized and explored for its charge transfer capabilities.
Polymers and Advanced Composites: The primary amine allows for polymerization reactions, enabling the creation of novel polymers where the spirocyclic unit is either part of the main chain or a pendant group. These materials could exhibit enhanced thermal stability, rigidity, and specific mechanical properties due to the constrained nature of the spiro core.
Advanced Computational Modeling and Machine Learning in Structure-Property Relationship Studies
Computational chemistry and machine learning (ML) are becoming indispensable tools in modern chemical research. nih.gov These methods can accelerate the discovery process by predicting the properties of new molecules, thereby reducing the time and cost associated with laboratory experiments. mdpi.comnih.gov For this compound, these techniques offer a powerful way to explore its potential without synthesizing every possible derivative.
Key research avenues include:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models establish a mathematical correlation between a molecule's chemical structure and its biological activity or physical properties. youtube.comliverpool.ac.uk By calculating molecular descriptors for this compound, researchers can build models to predict its utility in various applications, from drug efficacy to material performance. youtube.com
Machine Learning Algorithms: Supervised ML algorithms like Support Vector Machines (SVM) and Random Forest (RF) can be trained on datasets of known compounds to classify new molecules as active or inactive for a specific purpose. nih.govmdpi.com For instance, an SVM model could be developed to predict whether a derivative of this compound is likely to bind to a particular protein target. nih.gov
Deep Learning for Molecular Design: Advanced deep learning techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design novel spirocyclic structures with desired properties. bohrium.com These models can learn the underlying rules of chemical space and propose new molecules based on the this compound scaffold that are optimized for a specific function.
Table 2: Application of Computational and Machine Learning Techniques
| Technique | Description | Application to this compound |
| QSAR/QSPR | Creates models correlating molecular structure with activity or properties. youtube.com | Predicts biological activity, toxicity, or material characteristics (e.g., solubility, conductivity). nih.govliverpool.ac.uk |
| Support Vector Machine (SVM) | A supervised learning algorithm that classifies data by finding an optimal hyperplane. mdpi.comnih.gov | Distinguishes between active and inactive compounds; ranks potential drug candidates. nih.govmdpi.com |
| Random Forest (RF) | An ensemble learning method that operates by constructing multiple decision trees. nih.gov | Used in classification and regression tasks to predict compound efficacy and safety. nih.gov |
| Deep Learning (e.g., CNN, RNN) | Neural networks with many layers that learn complex patterns from large datasets. mdpi.combohrium.com | Generates novel molecular structures with optimized properties; predicts drug-target interactions. nih.govbohrium.com |
Interdisciplinary Research Integrating this compound with Other Scientific Disciplines
The structural novelty of this compound makes it a candidate for research that bridges chemistry with other scientific fields, most notably medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry and Drug Discovery: Spirocycles are increasingly recognized as "privileged scaffolds" in drug design because their three-dimensional nature allows for precise spatial orientation of functional groups, which can lead to higher potency and selectivity for biological targets. tandfonline.com Other spirocyclic compounds have shown activity as potent and selective agonists for receptors like the α7 nicotinic acetylcholine (B1216132) receptor and as inhibitors of enzymes such as PARP. tandfonline.comnih.gov Future work could involve synthesizing a library of derivatives based on this compound to screen for activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes implicated in disease.
Agrochemicals: Many biologically active molecules used in agriculture contain heterocyclic and spirocyclic motifs. tandfonline.com The unique structure of this compound could be explored as a novel core for developing new classes of pesticides or herbicides, potentially with new modes of action to combat resistance.
Marine Biotechnology: Certain spirocyclic imines are found in marine biotoxins, which are known for their potent and fast-acting toxicity due to the imino group acting as a common pharmacophore. nih.gov While this compound is not an imine, studying its biological interactions could provide insights into how spirocyclic structures interact with biological systems, drawing parallels to naturally occurring bioactive compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.5]octan-5-ylmethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of spiro[2.5]octane derivatives followed by nucleophilic substitution. For example, 5-(bromomethyl)spiro[2.5]octane (a precursor) is synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux . Substitution with ammonia or protected amines (e.g., using NaN₃ in DMF) yields the methanamine derivative. Reaction optimization requires precise control of solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry to minimize side reactions like elimination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data confirm its structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify spirocyclic protons (e.g., δ 1.2–2.5 ppm for bridgehead carbons) and the methanamine group (δ 2.8–3.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro system .
- IR : A strong N–H stretch (~3350 cm⁻¹) and C–N vibration (~1250 cm⁻¹) confirm the amine group .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺ at m/z 140.1434 for C₉H₁₇N) and fragmentation patterns .
Q. How does the reactivity of this compound compare to non-spirocyclic amines in alkylation/acylation reactions?
- Methodological Answer : The spiro structure imposes steric hindrance, slowing nucleophilic attack. For alkylation, bulky electrophiles (e.g., benzyl bromide) require longer reaction times (24–48 hrs) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (50–70°C) compared to linear amines (6–12 hrs). Acylation with acetyl chloride proceeds efficiently (90% yield) under Schotten-Baumann conditions (aqueous NaOH, 0°C), but competing N-oxidation may occur if oxidants (e.g., H₂O₂) are present .
Advanced Research Questions
Q. What strategies mitigate low yields during scale-up synthesis of this compound?
- Methodological Answer : Key challenges include radical recombination in bromination and byproduct formation during substitution. Strategies:
- Radical Initiation : Use AIBN in sub-stoichiometric amounts (0.1 equiv) to control chain propagation .
- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions in exothermic steps .
- Protection/Deprotection : Employ Boc-protected intermediates to enhance amine stability during purification .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., kinases, GPCRs). The spirocyclic core’s rigidity favors binding to hydrophobic pockets .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the amine) with cytotoxicity (IC₅₀) using ML algorithms (Random Forest, SVM) .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (NAMD/GROMACS) to predict membrane permeability .
Q. How do researchers resolve contradictions in reported biological activities of spirocyclic amines?
- Methodological Answer : Conflicting data (e.g., enzyme inhibition vs. no activity) often arise from assay variability. Mitigation steps:
- Standardized Assays : Use validated protocols (e.g., NIH Assay Guidance Manual) for IC₅₀ determination .
- Counter-Screening : Test against off-target enzymes (e.g., CYP450s) to rule out nonspecific binding .
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>99% by HPLC) before retesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
